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Compound Name: Apioside

Cat. No.: B1667559

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apioside metabolites, a class of glycosides characterized by the presence of the branched-
chain sugar apiose, are found in a variety of plants and possess a range of biological activities.
The accurate identification and quantification of these metabolites are crucial for understanding
their pharmacokinetic profiles, pharmacological effects, and for the quality control of herbal
medicines and related products. This document provides detailed application notes and
protocols for the analytical techniques used in the identification and quantification of apioside
metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS), high-
performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR)
spectroscopy.

Data Presentation
Table 1: Quantitative LC-MS/MS Parameters for Selected
Apioside Metabolites
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Collision
Precursor Product LLOQ Recovery Referenc
Analyte Energy
lon (m/z) lon (m/z) (ng/mL) (%) e
(eV)
Apiin
Apigenin-
(Apig 563.1 [M-
7-O- H]- 267.0 35 0.5 76.2-89.5 [1]
apiosyl-
glucoside)
_ _ 593.2 [M-
Axillaroside 285.1 - -
H]-
579.1 [M-
Fortunellin 285.0 - -
H]~
o 577.1 [M-
Rhoifolin 269.0 - -
H]~
o 577.1 [M-
Isorhoifolin H]- 269.0 - -

LLOQ: Lower Limit of Quantitation. Data presented is a compilation from various sources and

may require optimization for specific applications.

Table 2: HPLC-UV Method Parameters for Apioside

Quantification
Mobile Flow Rate Wavelength  Retention
Compound Column . . .
Phase (mL/min) (nm) Time (min)
Acetonitrile:
C18 (4.6 x 0.1%
Apiin 250 mm, 5 Phosphoric 1.0 15.2
pum) Acid in Water
(Gradient)
Experimental Protocols
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Protocol 1: Sample Preparation for LC-MS/MS Analysis
of Apioside Metabolites from Plant Material

Objective: To extract apioside metabolites from plant tissue for subsequent LC-MS/MS
analysis.

Materials:

Fresh or dried plant material

Liquid nitrogen

80% Methanol

Vortex mixer

Centrifuge

0.22 pm syringe filters

LC-MS vials

Procedure:

o Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen.

» Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

e Add 1 mL of 80% methanol to the tube.

o Vortex the mixture for 1 minute to ensure thorough mixing.

e Sonicate the sample for 30 minutes in a water bath.

o Centrifuge the sample at 13,000 rpm for 10 minutes.

e Collect the supernatant and filter it through a 0.22 pm syringe filter into an LC-MS vial.

o Store the vial at -20°C until analysis.
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Protocol 2: LC-MS/MS Method for the Quantification of
Apiin

Objective: To quantify the concentration of apiin in a prepared sample using a triple quadrupole
mass spectrometer.

Instrumentation:

o UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray
ionization (ESI) source.

LC Conditions:
e Column: C18 column (e.g., 2.1 x 100 mm, 1.8 pm)
» Mobile Phase A: 0.1% Formic acid in water
» Mobile Phase B: 0.1% Formic acid in acetonitrile
o Gradient:

o 0-1 min: 5% B

1-8 min: 5-95% B

o

8-10 min: 95% B

o

[¢]

10-10.1 min: 95-5% B

10.1-12 min: 5% B

[e]

e Flow Rate: 0.3 mL/min

e Column Temperature: 40°C

e Injection Volume: 5 uL

MS/MS Conditions (Negative lon Mode):
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 lon Source: Electrospray lonization (ESI)
o Capillary Voltage: 3.0 kV

e Source Temperature: 150°C

e Desolvation Temperature: 350°C

» Desolvation Gas Flow: 800 L/hr

e Cone Gas Flow: 50 L/hr

e Collision Gas: Argon

e MRM Transition for Apiin: 563.1 > 267.0 (quantifier), 563.1 > 411.1 (qualifier)

Protocol 3: NMR Spectroscopy for Structural Elucidation
of Apioside Metabolites

Objective: To determine the chemical structure of an isolated apioside metabolite.
Instrumentation:

 NMR Spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

o Dissolve 1-5 mg of the purified apioside metabolite in a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-da).

e Transfer the solution to an NMR tube.
NMR Experiments:
e 1D NMR:
o 'H NMR: To determine the number and types of protons.

o 13C NMR: To determine the number and types of carbons.
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e 2D NMR:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond
correlations between protons and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different
structural fragments, including the apiose and glucosyl moieties to the aglycone.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Data Analysis:
e Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
» Assign all proton and carbon signals by integrating information from all NMR spectra.

» Elucidate the complete structure, including the aglycone, the sugar moieties, and their
linkage positions.

Visualizations
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Caption: Experimental workflow for apioside metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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